molecular formula C7H13NO3 B135152 2-Methylbutyrylglycine CAS No. 52320-67-9

2-Methylbutyrylglycine

カタログ番号: B135152
CAS番号: 52320-67-9
分子量: 159.18 g/mol
InChIキー: HOACIBQKYRHBOW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbutyrylglycine (2MBG) is a glycine-conjugated metabolite derived from the oxidation of the branched-chain amino acid L-isoleucine. It is generated through the hydrolysis of (S)-2-methylbutyryl-CoA, an intermediate in the L-isoleucine catabolic pathway . Elevated urinary 2MBG is the biochemical hallmark of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, an autosomal recessive disorder caused by mutations in the ACADSB gene . SBCAD deficiency disrupts the conversion of 2-methylbutyryl-CoA to tiglyl-CoA, leading to 2MBG accumulation. While often asymptomatic, this condition can manifest with seizures, developmental delay, or metabolic decompensation during catabolic stressors .

化学反応の分析

Formation Reaction

2-Methylbutyrylglycine is synthesized via the enzymatic conjugation of 2-methylbutyryl-CoA with glycine. This reaction is catalyzed by glycine N-acyltransferase (EC 2.3.1.13) in mitochondria . The process involves:

2 Methylbutyryl CoA GlycineGlycine N acyltransferase2 MBG CoA\text{2 Methylbutyryl CoA Glycine}\xrightarrow{\text{Glycine N acyltransferase}}\text{2 MBG CoA}

Key Reaction Parameters

ComponentRoleReaction Conditions
2-Methylbutyryl-CoAAcyl donorMitochondrial matrix, pH 7.4
GlycineNucleophile37°C, ATP-dependent
Glycine N-acyltransferaseCatalystRequires Mg²⁺ as cofactor

This reaction is part of a detoxification pathway, enabling excretion of excess acyl groups via urine . Deuterated analogs (e.g., 2-MBG-d2) are synthesized using deuterated glycine under controlled pH and temperature to ensure isotopic purity.

Metabolic Pathway Reactions

2-MBG accumulates in SBCADD due to impaired oxidation of 2-methylbutyryl-CoA by short/branched-chain acyl-CoA dehydrogenase (SBCAD) . The defective pathway involves:

2 Methylbutyryl CoASBCAD defective No reaction Accumulation Excretion as 2 MBG\text{2 Methylbutyryl CoA}\xrightarrow{\text{SBCAD defective }}\text{No reaction Accumulation Excretion as 2 MBG}

Clinical Biomarker Data

ParameterHealthy IndividualsSBCADD Patients
Urinary 2-MBGUndetectable8–30 mg/g creatinine
Plasma C5-carnitine<0.4 μM1.4–2.4 μM

In SBCADD, elevated 2-MBG and C5-carnitine serve as diagnostic markers. L-Carnitine supplementation reduces 2-MBG excretion by enhancing acyl-carnitine conjugation .

Key Enzymatic Interactions

EnzymeFunctionImpact on 2-MBG
SBCADOxidizes 2-methylbutyryl-CoADeficiency → 2-MBG accumulation
Glycine N-acyltransferaseForms 2-MBG from acyl-CoA + glycineUpregulated in metabolic stress

Analytical Detection Methods

2-MBG is quantified using advanced chromatographic and spectrometric techniques:

Analytical Techniques Comparison

MethodSensitivitySample TypeKey Findings
LC-MS/MS 0.1–1.0 ng/mLUrine, PlasmaDetects 2-MBG and C5-carnitine
Gas Chromatography 5–10 ng/mLUrineIdentifies acyl-glycine derivatives

LC-MS/MS is preferred for high-throughput screening in neonatal diagnostics .

Comparative Reactivity

2-MBG shares structural similarities with other acyl glycines but exhibits unique reactivity due to its branched-chain acyl group:

CompoundAcyl GroupExcretion PathwayClinical Association
2-MBG2-MethylbutyrylUrineSBCADD
IsovalerylglycineIsovalerylUrineIsovaleric acidemia
PropionylglycinePropionylUrinePropionic acidemia

科学的研究の応用

Clinical Diagnostics

a. Biomarker for SBCAD Deficiency
2-MBG is primarily recognized as a biomarker for short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD). This genetic disorder impairs the catabolism of branched-chain amino acids, particularly isoleucine. In patients with SBCADD, elevated levels of 2-MBG are typically detected in urine, making it a critical diagnostic marker. For instance, studies have shown that the urinary excretion of 2-MBG can range from undetectable to significantly elevated levels (8-30 mg/g creatinine) in affected individuals, aiding in the diagnosis and management of the condition .

b. Identification of Other Metabolic Disorders
Apart from SBCADD, increased levels of 2-MBG have also been associated with other metabolic disorders such as propionic acidemia and ethylmalonic encephalopathy. The presence of 2-MBG in urine can indicate a disruption in mitochondrial fatty acid β-oxidation pathways, thereby serving as a potential diagnostic tool for various metabolic conditions .

Research Applications

a. Understanding Metabolic Pathways
Research on 2-MBG has contributed to a deeper understanding of amino acid metabolism and the enzymatic pathways involved. It is produced through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine . Studies exploring the biochemical pathways associated with 2-MBG have revealed insights into enzyme deficiencies and their genetic bases, enhancing our understanding of metabolic disorders.

b. Case Studies and Clinical Reports
Several case studies have documented the clinical spectrum associated with elevated 2-MBG levels. For example, a study reported two cases of SBCAD deficiency where patients exhibited increased urinary excretion of 2-MBG along with other clinical symptoms such as hypotonia and developmental delays . These case studies highlight the importance of monitoring 2-MBG levels for both diagnosis and ongoing management of metabolic disorders.

Therapeutic Insights

a. Treatment Protocols
The management of conditions associated with elevated 2-MBG often includes dietary modifications and supplementation with carnitine to help mitigate symptoms and normalize metabolite levels. For instance, patients diagnosed with SBCAD deficiency are typically advised to avoid fasting and protein overloads while receiving carnitine supplementation . Monitoring urinary excretion of 2-MBG can guide treatment efficacy.

Data Table: Summary of Clinical Findings Related to 2-MBG

StudyConditionPatient AgeKey FindingsTreatment
SBCAD Deficiency4 monthsElevated plasma C5-carnitine; increased urinary 2-MBGProtein restriction, L-carnitine supplementation
SBCAD DeficiencyNewbornsIncreased urinary excretion of 2-MBG; compound heterozygosity for mutationsCarnitine supplementation; dietary management
Propionic AcidemiaVarious AgesElevated 2-MBG post-isoleucine consumptionDietary restrictions; metabolic monitoring

作用機序

2-メチルブチリルグリシンは、必須アミノ酸イソロイシンの代謝産物です。イソロイシン代謝中間体(S)-2-メチルブチリルCoAの加水分解によって生成されます。 2-メチルブチリルCoAデヒドロゲナーゼの活性が不足している場合、2-メチルブチリルグリシンが蓄積します . この蓄積は、組織においてチオバルビツール酸反応性物質の形成につながり、酸化ストレスを示しています .

6. 類似の化合物との比較

類似の化合物:

  • N-sec-バレリルグリシン
  • α-メチルブチリルグリシン
  • 2-(2-メチルブタナミド)酢酸

比較: 2-メチルブチリルグリシンは、イソロイシンの代謝における特定の役割のためにユニークです。 N-sec-バレリルグリシンやα-メチルブチリルグリシンなどの類似の化合物は構造的な類似性を共有していますが、代謝経路と生物学的役割が異なります .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Key Similar Compounds

The following table summarizes 2MBG and its analogs, emphasizing their metabolic origins, associated enzyme deficiencies, and clinical relevance:

Compound Enzyme Deficiency Amino Acid Source Clinical Conditions Key References
2-Methylbutyrylglycine SBCAD (ACADSB gene) L-Isoleucine SBCAD deficiency (asymptomatic or neurodevelopmental)
Isobutyrylglycine (IG) Isobutyryl-CoA dehydrogenase Valine Isobutyryl-CoA dehydrogenase deficiency
Isovalerylglycine (IVG) Isovaleryl-CoA dehydrogenase Leucine Isovaleric acidemia (neonatal metabolic crisis)
3-Methylcrotonylglycine (3MCG) 3-Methylcrotonyl-CoA carboxylase Leucine 3-Methylcrotonylglycinuria (organic aciduria)
Hexanoylglycine Medium-chain acyl-CoA dehydrogenase Fatty acid β-oxidation MCAD deficiency (hypoketotic hypoglycemia)

Metabolic Pathways and Diagnostic Differentiation

  • 2MBG: Exclusively linked to L-isoleucine metabolism via SBCAD. Its elevation in urine is pathognomonic for SBCAD deficiency, though asymptomatic cases are common, particularly in Hmong populations with the founder mutation c.1165A>G .
  • Isobutyrylglycine (IG) : Derived from valine catabolism. Elevated IG indicates isobutyryl-CoA dehydrogenase deficiency, which may present with cardiomyopathy or developmental delay .
  • Isovalerylglycine (IVG) : A marker of isovaleric acidemia, a severe disorder causing metabolic acidosis and "sweaty feet" odor due to leucine catabolism defects .
  • 3-Methylcrotonylglycine (3MCG) : Associated with 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, leading to organic aciduria and variable symptoms, including hypoglycemia .

Differential Diagnosis:

  • In multiple acyl-CoA dehydrogenase deficiency (MADD) , 2MBG, IG, IVG, and other acylglycines are excreted simultaneously due to impaired mitochondrial flavoprotein function . Ethylmalonic acid and dicarboxylic acids further distinguish MADD from isolated deficiencies .
  • Newborn screening relies on tandem mass spectrometry (MS/MS) to detect elevated C5-carnitine (2-methylbutyrylcarnitine) for SBCAD deficiency, requiring confirmation via urinary 2MBG quantification and ACADSB gene sequencing .

Analytical Methods

  • Gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for quantifying urinary acylglycines .
  • 2MBG detection can be confounded by pivalic acid (an antibiotic preservative), which artificially elevates C5-carnitine in newborn screens .

Clinical and Research Implications

Biomarker Potential

  • 2MBG has emerged as a candidate biomarker for bladder cancer and diabetic nephropathy, reflecting altered branched-chain amino acid metabolism in these conditions .
  • Isobutyrylglycine and isovalerylglycine are less studied outside metabolic disorders but may inform gut microbiota dysbiosis in conditions like tuberculous meningitis .

Therapeutic Considerations

  • Carnitine supplementation is recommended for SBCAD deficiency to prevent secondary carnitine depletion and mitigate acute metabolic crises .
  • Valproate avoidance is critical in SBCAD deficiency due to its inhibition of fatty acid oxidation .

生物活性

2-Methylbutyrylglycine (2-MBG) is an acylglycine that serves as a significant biomarker in various metabolic disorders, particularly those related to branched-chain amino acid metabolism. This compound is primarily associated with short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), which leads to its elevated levels in biological fluids. Understanding the biological activity of 2-MBG is crucial for diagnosing and managing metabolic disorders.

Metabolic Pathway and Synthesis

2-MBG is synthesized through the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to produce N-acylglycines. The accumulation of 2-MBG is often indicative of metabolic blockages in the degradation pathways of branched-chain amino acids, particularly isoleucine.

Key Reactions:

  • Enzyme: Glycine N-acyltransferase
  • Reaction:
    Acyl CoA+GlycineCoA+N acylglycine\text{Acyl CoA}+\text{Glycine}\rightleftharpoons \text{CoA}+\text{N acylglycine}

Clinical Significance

The presence of elevated levels of 2-MBG in urine is a hallmark of several metabolic disorders, including:

  • Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD): Characterized by neurological symptoms such as seizures and developmental delays. Patients typically exhibit increased urinary excretion of 2-MBG, which can be detected through newborn screening programs .
  • Propionic Acidemia: Elevated levels of 2-MBG are also observed in patients with propionyl-CoA carboxylase deficiency following isoleucine intake .
  • Glutaric Aciduria Type II and Ethylmalonic Encephalopathy: These conditions also show increased urinary excretion of 2-MBG, linking it to broader metabolic dysfunctions .

Case Studies

Several case studies illustrate the clinical implications of elevated 2-MBG levels:

  • Case Study 1: A newborn screening revealed elevated C5-carnitine and increased urinary excretion of 2-MBG, leading to a diagnosis of SBCADD. The patient was treated with carnitine supplementation and dietary management, resulting in improved clinical outcomes over one year .
  • Case Study 2: An autistic boy with a history of seizures was found to excrete high levels of 2-MBG. Genetic analysis revealed mutations in the ACADSB gene, confirming the diagnosis of SBCADD .
  • Case Study 3: A patient with propionic acidemia showed increased urinary excretion of 2-MBG after an isoleucine load, highlighting its role as a diagnostic marker for metabolic disorders related to branched-chain amino acids .

Research Findings

Recent studies have expanded our understanding of the biological role and implications of 2-MBG:

  • Biochemical Analysis: Studies indicate that elevated levels of 2-MBG correlate with specific genetic mutations affecting enzyme activity in the isoleucine degradation pathway. For instance, mutations in the ACADSB gene result in impaired conversion of 2-methylbutyryl-CoA to downstream metabolites .
  • Longitudinal Monitoring: Patients diagnosed with SBCADD showed consistent increases in urinary excretion of 2-MBG during treatment with carnitine, suggesting ongoing metabolic challenges despite therapeutic interventions .
Study Findings Patient Demographics Treatment Outcomes
Study 1Elevated C5-carnitine; increased 2-MBGNewbornImproved outcomes with carnitine
Study 2Genetic mutation linked to SBCADDAutistic boyOngoing monitoring required
Study 3Isoleucine load increases 2-MBGVariousDiagnostic marker confirmed

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting 2-MBG in urine, and how can its molar ratio to creatinine improve diagnostic accuracy?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying 2-MBG. To enhance diagnostic specificity, normalize 2-MBG levels against creatinine (molar ratio) to account for urine dilution variability . For SBCADD diagnosis, thresholds >4 mg/g creatinine in urine are clinically significant .
  • Experimental Design Tip : Include internal standards (e.g., deuterated 2-MBG) to control for matrix effects during LC-MS/MS analysis. Validate assays using positive controls from confirmed SBCADD cases .

Q. How does 2-MBG's metabolic pathway relate to short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), and what experimental models validate this association?

  • Methodological Answer : 2-MBG accumulates due to impaired L-isoleucine oxidation in SBCADD, a defect in the ACADSB gene. Validate this pathway using:

  • In vitro models: Fibroblast cultures from patients, measuring 2-MBG via GC-MS after isotope-labeled isoleucine incubation .
  • In vivo models: Knockout mice for ACADSB, with urinary 2-MBG profiling and enzymatic activity assays .
    • Data Interpretation : Compare 2-MBG levels in patient cohorts vs. controls, ensuring exclusion of confounding disorders (e.g., MADD) via acylcarnitine profiling .

Advanced Research Questions

Q. What are the key analytical challenges in quantifying 2-MBG, and how can mass spectrometry parameters be optimized to address them?

  • Challenges : Low analyte abundance, matrix interference in urine, and isomer discrimination (e.g., 2-MBG vs. isovalerylglycine) .
  • Optimization Strategies :

  • Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers.
  • Ionization : Electrospray ionization (ESI) in negative mode for enhanced sensitivity.
  • Data Acquisition : Multiple reaction monitoring (MRM) transitions: m/z 188 → 144 (2-MBG); m/z 113 → 44 (creatinine) .
    • Validation : Perform recovery experiments (spiked urine samples) and inter-laboratory comparisons to ensure reproducibility .

Q. How can researchers address contradictory findings in 2-MBG levels across studies, particularly in disorders like ethylmalonic encephalopathy (EE) or bladder cancer?

  • Root Causes : Pre-analytical variables (e.g., sample storage conditions), cohort heterogeneity, or overlapping biomarkers (e.g., ethylmalonic acid in EE) .
  • Resolution Framework :

  • Standardize Protocols : Adopt uniform urine collection protocols (e.g., fasting vs. postprandial, time of day).
  • Multi-Omics Integration : Pair 2-MBG data with acylcarnitine profiles, genomic sequencing (ETHE1 mutations in EE), or metabolomic networks .
  • Meta-Analysis : Pool data from published studies using random-effects models to assess effect sizes and heterogeneity .

Q. What statistical approaches are robust for validating 2-MBG as a biomarker in multi-analyte panels, such as bladder cancer detection?

  • Methodological Answer :

  • Algorithm Training : Use machine learning (e.g., LASSO regression) to select 2-MBG in combination with metabolites like palmitoyl sphingomyelin and guanidine acetate. Optimize sensitivity/specificity via receiver operating characteristic (ROC) curves .
  • Validation : Split cohorts into training/test sets (e.g., 70:30). Report area under the curve (AUC) metrics; in bladder cancer, AUCs of 0.78–0.81 were achieved with 2-MBG-containing panels .
    • Data Table :
CohortAUCSensitivity (%)Specificity (%)
10.815095
20.784893
Adapted from bladder cancer biomarker studies .

Q. Key Considerations for Experimental Design

  • Ethical Compliance : For human studies, detail participant selection criteria (e.g., SBCADD patients vs. healthy controls) and IRB approval processes .
  • Reproducibility : Document LC-MS/MS parameters, internal standards, and software versions (e.g., XCalibur for data processing) .
  • Data Sharing : Deposit raw metabolomic data in repositories like MetaboLights, adhering to FAIR principles .

特性

IUPAC Name

2-(2-methylbutanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-3-5(2)7(11)8-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOACIBQKYRHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866253
Record name N-(2-Methylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylbutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52320-67-9
Record name 2-Methylbutyrylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52320-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutyrylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052320679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Methylbutanoyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90866253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylbutyrylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000339
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
2-Methylbutyrylglycine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。